2-Amino-4,7-dimethylbenzo[d]thiazol-6-ol hydrochloride
Overview
Description
2-Amino-4,7-dimethylbenzo[d]thiazol-6-ol hydrochloride, is a benzothiazole compound known for its ability to inhibit the aggregation of polyglutamine-containing proteins. This compound is particularly significant in the context of neurodegenerative diseases such as Huntington’s disease and other polyglutamine disorders, where protein aggregation plays a critical role in disease progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,7-dimethylbenzo[d]thiazol-6-ol hydrochloride, involves the preparation of (2-Amino-4,7-dimethyl)benzothiazol-6-ol, hydrochloride. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and reagents like hydrochloric acid (HCl) to achieve the desired product .
Industrial Production Methods: Industrial production of this compound, follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The final product is often stored as a powder at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,7-dimethylbenzo[d]thiazol-6-ol hydrochloride, primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in these reactions include hydrochloric acid, dimethyl sulfoxide, and other organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .
Major Products: The major products formed from these reactions are derivatives of the original benzothiazole structure, which may exhibit enhanced inhibitory properties against polyglutamine aggregation .
Scientific Research Applications
2-Amino-4,7-dimethylbenzo[d]thiazol-6-ol hydrochloride, has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of protein aggregation.
Biology: Investigated for its role in preventing the aggregation of polyglutamine-containing proteins in cellular models.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Huntington’s disease.
Industry: Utilized in the development of drugs targeting protein aggregation disorders
Mechanism of Action
2-Amino-4,7-dimethylbenzo[d]thiazol-6-ol hydrochloride, exerts its effects by binding to polyglutamine-containing β-sheet structures. This binding prevents the aggregation of these proteins, which is a pathological hallmark of diseases like Huntington’s disease. The compound stabilizes the protein conformation, thereby inhibiting the formation of toxic aggregates .
Comparison with Similar Compounds
HQP09: Another polyglutamine aggregation inhibitor with a similar mechanism of action.
Uniqueness: 2-Amino-4,7-dimethylbenzo[d]thiazol-6-ol hydrochloride, is unique due to its specific binding affinity to polyglutamine-containing β-sheet structures and its demonstrated efficacy in preventing protein aggregation in cellular models .
Properties
IUPAC Name |
2-amino-4,7-dimethyl-1,3-benzothiazol-6-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS.ClH/c1-4-3-6(12)5(2)8-7(4)11-9(10)13-8;/h3,12H,1-2H3,(H2,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOZIUZKTGVUHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1N=C(S2)N)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582031 | |
Record name | 2-Amino-4,7-dimethyl-1,3-benzothiazol-6-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26278-82-0, 26278-83-1 | |
Record name | PGL-135 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026278820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4,7-dimethyl-1,3-benzothiazol-6-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80582031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PGL-135 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPB96M94JT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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